An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure
An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Phenyl Glycidyl (B131873) Ether (PGE). All quantitative data is summarized in structured tables for clarity. Methodologies for key analytical experiments are detailed, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.
Chemical Identity and Structure
Phenyl glycidyl ether (PGE) is an aromatic organic compound belonging to the glycidyl ether class.[1] Its structure consists of a phenyl group linked to a glycidyl group through an ether bond. The key reactive feature of PGE is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions with nucleophiles. This reactivity makes it a valuable monomer and intermediate in polymer chemistry.[2]
The IUPAC name for Phenyl glycidyl ether is 2-(phenoxymethyl)oxirane.[1] Its chemical formula is C₉H₁₀O₂.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(phenoxymethyl)oxirane | [1] |
| CAS Number | 122-60-1 | [1][3] |
| EC Number | 204-557-2 | [1][3] |
| UN Number | 2810 | [3] |
| Chemical Formula | C₉H₁₀O₂ | [1] |
| SMILES | C1C(O1)COC2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2 | [3] |
| InChIKey | FQYUMYWMJTYZTK-UHFFFAOYSA-N |[3] |
Physical and Chemical Properties
PGE is a colorless liquid at room temperature with a characteristic sweet, though often considered unpleasant, odor.[3][4] It is classified as a Class IIIB Combustible Liquid.[5]
Table 2: Physical Properties of Phenyl Glycidyl Ether
| Property | Value | Reference(s) |
|---|---|---|
| Molar Mass | 150.177 g·mol⁻¹ | [1] |
| Melting Point | 3.5 °C (38.3 °F) | [1][3] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][3] |
| Density | 1.109 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [5][6] |
| Vapor Density | 4.37 (Air = 1) | [6] |
| Water Solubility | 2.4 g/L at 20 °C (Slightly soluble) | [6][7] |
| Solubility | Soluble in ether and benzene | [4] |
| Flash Point | 114 °C (237 °F) Closed Cup | [8] |
| Refractive Index | 1.5307 at 21 °C | [3] |
| LogP (Octanol/Water) | 1.12 |[3] |
Table 3: Chemical & Safety Properties
| Property | Description | Reference(s) |
|---|---|---|
| Reactivity | Reacts violently with strong oxidizing agents. The epoxide ring opens in the presence of strong acids, bases, and amines. Can form unstable peroxides upon exposure to oxygen. | [4][6][8] |
| Polymerization | Can undergo anionic polymerization and polymerizes under the influence of acids, bases, and amines. | [1][8] |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [1] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H412 (Harmful to aquatic life with long lasting effects). | [1][9] |
| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B). Has caused cancer in laboratory animals. |[8][10] |
Synthesis and Reactivity
Manufacturing Process
The primary industrial synthesis of Phenyl glycidyl ether involves a two-step reaction starting from phenol (B47542) and epichlorohydrin (B41342).[6][11]
-
Ring-Opening (Addition): Phenol reacts with epichlorohydrin in the presence of a catalyst. This opens the epoxide ring of epichlorohydrin to form an intermediate, phenyl chlorohydrin.[11]
-
Ring-Closure (Dehydrochlorination): The intermediate is then treated with a strong base, typically sodium hydroxide, which removes a molecule of hydrogen chloride (HCl) to form the new epoxide ring of PGE.[6]
Key Reactions: Epoxide Ring-Opening
The reactivity of PGE is dominated by the strained three-membered epoxide ring. This ring readily opens upon nucleophilic attack, a reaction that forms the basis of epoxy resin curing. Amines are common nucleophiles used as curing agents.
The reaction with a primary amine proceeds in two stages:
-
A nitrogen atom from the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a secondary hydroxyl group.[4]
-
The newly formed secondary amine can then react with a second PGE molecule, resulting in a tertiary amine and another secondary hydroxyl group. This cross-linking reaction builds the polymer network.[4]
Experimental Protocols & Characterization
Characterization of PGE and its reaction products is typically performed using standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of PGE and to monitor its reactions.[3][4]
-
Methodology for ¹H and ¹³C NMR:
-
Instrumentation: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AV 400).[3][12]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[3][12]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, proton-decoupling is often employed to simplify the spectrum.
-
Table 4: Representative NMR Spectral Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Description | Reference(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | ~7.3 (m, aromatic H), ~7.0 (m, aromatic H), ~4.2 & ~4.0 (m, -O-CH₂-), ~3.3 (m, oxirane CH), ~2.9 & ~2.7 (m, oxirane CH₂) | [9][12] |
| ¹³C NMR | CDCl₃ | ~158 (aromatic C-O), ~129, ~121, ~114 (aromatic C-H), ~70 (-O-CH₂-), ~50 (oxirane CH), ~45 (oxirane CH₂) |[2][12] |
Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a valuable tool for identifying functional groups and monitoring the disappearance of the epoxide ring during polymerization.
-
Methodology for FT-IR:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Key peaks for PGE include those for the C-O-C ether stretch, C-H aromatic stretch, and the characteristic epoxide ring vibrations. The disappearance of the epoxide peak (around 915 cm⁻¹) is a key indicator of reaction progress.
-
Chromatographic Methods (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is used for purity analysis and to identify volatile reaction products and metabolites.[10]
-
Methodology for GC-MS:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[13]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Injection: A small volume (e.g., 1 µL) is injected in splitless mode.[14]
-
Temperature Program: A typical program might start at 70°C, ramp to 150°C, then to 215°C, and finally to 285°C to ensure separation of components.[14]
-
Detection: Mass spectra are acquired in Electron Ionization (EI) mode (70 eV). The resulting fragmentation pattern is used to identify the compound by comparison to spectral libraries.[14]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycidyl phenyl ether(122-60-1) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104592167B - Method for preparing phenyl glycidyl ether - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. library.dphen1.com [library.dphen1.com]
